molecular formula C30H34N4O2S B12030824 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide CAS No. 477313-63-6

2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide

Cat. No.: B12030824
CAS No.: 477313-63-6
M. Wt: 514.7 g/mol
InChI Key: YBFHSBUNQYRKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Thioether Formation: Introduction of the thioether group via nucleophilic substitution reactions.

    Amide Bond Formation: Coupling of the acetamide moiety with the triazole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents onto the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, triazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be explored for its potential therapeutic applications.

Medicine

In medicine, the compound could be evaluated for its pharmacological properties, including its ability to interact with specific biological targets.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide would depend on its specific interactions with molecular targets. Typically, triazole derivatives may inhibit enzymes or interact with receptors, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

The uniqueness of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide lies in its specific structural features, such as the combination of tert-butyl, methoxyphenyl, and isopropylphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Biological Activity

The compound 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide is a synthetic organic molecule that incorporates a triazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C20H24N4OSC_{20}H_{24}N_4OS and a molecular weight of approximately 367.47 g/mol. The presence of multiple functional groups, including a triazole moiety, thioether linkage, and an amide group, suggests significant potential for biological interactions.

Biological Activities

Compounds containing triazole structures have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives are often tested for their efficacy against various pathogens. The specific compound has shown potential in preliminary studies but requires further investigation to quantify its effectiveness against specific bacterial strains and fungi.
  • Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, studies on related compounds have demonstrated significant anticancer activity in human colon cancer cell lines with IC50 values indicating potent effects compared to established chemotherapeutics like doxorubicin .
  • Antiviral Effects : Some triazole derivatives have been noted for their antiviral properties. The specific mechanism of action often involves inhibiting viral replication or interfering with viral entry into host cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. This includes the formation of the triazole ring through cyclization reactions followed by the introduction of substituents such as thioether and isopropyl groups.

General Synthetic Route

  • Formation of the Triazole Ring : Starting from appropriate precursors (e.g., aryl aldehydes and thioacetic acid), the triazole structure is synthesized.
  • Substitution Reactions : Subsequent reactions introduce the tert-butyl and methoxy groups.
  • Final Coupling : The final product is obtained through coupling with isopropyl phenyl acetamide.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Testing : In vitro tests on similar triazole derivatives have shown varying degrees of effectiveness against Mycobacterium tuberculosis and other bacterial strains. For instance, one study reported that certain derivatives exhibited up to 87% inhibition compared to standard antibiotics .
  • Anticancer Activity : A comparative analysis of various triazole derivatives indicated that modifications to the phenyl rings significantly influenced anticancer potency. The presence of methoxy and tert-butyl groups was associated with enhanced solubility and bioavailability, potentially increasing therapeutic efficacy.
  • Mechanistic Studies : Molecular docking studies suggest that these compounds may act by inhibiting specific kinases involved in cancer progression, such as CDK2 . This highlights the need for further research into their mechanisms of action.

Comparative Analysis with Related Compounds

A table summarizing related compounds provides insights into structural variations and their potential impact on biological activity:

Compound NameMolecular FormulaKey FeaturesAnticancer Activity (IC50)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamideC20H22ClN5OSContains dichlorophenyl substituentNot specified
2-{[5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamideC20H24N4OSVariation in isopropyl positioningNot specified
N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio}-acetamideC22H24N3O2SFeatures a benzyloxy groupHigh potency observed

Properties

CAS No.

477313-63-6

Molecular Formula

C30H34N4O2S

Molecular Weight

514.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C30H34N4O2S/c1-20(2)25-9-7-8-10-26(25)31-27(35)19-37-29-33-32-28(21-11-13-22(14-12-21)30(3,4)5)34(29)23-15-17-24(36-6)18-16-23/h7-18,20H,19H2,1-6H3,(H,31,35)

InChI Key

YBFHSBUNQYRKTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.